molecular formula C7H6N2O B14169174 6-Hydroxy-4-methylpicolinonitrile CAS No. 1196152-42-7

6-Hydroxy-4-methylpicolinonitrile

Cat. No.: B14169174
CAS No.: 1196152-42-7
M. Wt: 134.14 g/mol
InChI Key: DUOAVMHYZQBLOP-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methylpicolinonitrile is an organic compound with the molecular formula C7H6N2O. It belongs to the class of picolinonitriles, which are derivatives of pyridine. This compound is characterized by the presence of a hydroxyl group at the 6th position and a methyl group at the 4th position on the pyridine ring, along with a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6-Hydroxy-4-methylpicolinonitrile involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization to form isoxazolopyridines, which are then converted to the desired picolinonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methylpicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl and methyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Hydroxy-4-methylpicolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methylpicolinonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methylpicolinonitrile
  • 5-Hydroxy-4-methylpicolinonitrile
  • 4-Hydroxy-3-methylpicolinonitrile

Uniqueness

6-Hydroxy-4-methylpicolinonitrile is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1196152-42-7

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

4-methyl-6-oxo-1H-pyridine-2-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,1H3,(H,9,10)

InChI Key

DUOAVMHYZQBLOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=C1)C#N

Origin of Product

United States

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